1,1,1,4,4,4-Hexafluoro-2-butanone, also known as Hexafluoroacetone (HFA), has been investigated as a potential refrigerant due to its favorable environmental properties. It has a zero ozone depletion potential (ODP) and a low global warming potential (GWP) compared to traditional refrigerants like chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs) . This makes HFA a promising candidate for replacing these environmentally harmful refrigerants in various applications, including air conditioners, refrigerators, and heat pumps .
HFA's unique combination of properties, including its non-flammability, high volatility, and good solvency for various organic compounds, makes it a valuable research tool in various scientific fields. It can be used as a solvent for:
HFA's volatility and ability to dissolve a wide range of non-polar and polar compounds make it suitable for various analytical techniques:
1,1,1,4,4,4-Hexafluoro-2-butanone is a colorless liquid with a molecular formula of C${4}$F${6}$O. It is characterized by the presence of six fluorine atoms attached to the butanone structure, which significantly alters its physical and chemical properties compared to non-fluorinated ketones. This compound exhibits high stability and low reactivity due to the strong carbon-fluorine bonds.
Several methods exist for synthesizing 1,1,1,4,4,4-hexafluoro-2-butanone:
The unique properties of 1,1,1,4,4,4-hexafluoro-2-butanone make it suitable for several applications:
Several compounds are structurally similar to 1,1,1,4,4,4-hexafluoro-2-butanone. Here are some comparisons highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| 2-Butanone | C${4}$H${8}$O | Non-fluorinated; common solvent; higher reactivity. |
| 1-Trifluoroacetone | C${3}$H${3}$F$_{3}$O | Contains three fluorine atoms; lower stability than hexafluoro compound. |
| 1-Hexafluoroisopropanol | C${3}$H${3}$F$_{6}$O | Highly fluorinated alcohol; different functional group. |
| 3-(Trifluoromethyl)-2-butanone | C${5}$H${7}$F$_{3}$O | Contains trifluoromethyl group; different reactivity profile. |
The presence of six fluorine atoms in 1,1,1,4,4,4-hexafluoro-2-butanone distinguishes it from these similar compounds by enhancing its stability and altering its chemical behavior significantly compared to less fluorinated analogs.
The compound is systematically named 1,1,1,4,4,4-hexafluoro-2-butanone under IUPAC guidelines, reflecting the substitution pattern of six fluorine atoms on the butanone backbone. Its molecular formula, C₄H₂F₆O, indicates a ketone functional group flanked by two trifluoromethyl (-CF₃) groups at the first and fourth carbon positions.
Key physical properties are summarized below:
| Property | Value | Source |
|---|---|---|
| Boiling Point | 54.2 °C (747 Torr) | |
| Melting Point | -56 °C | |
| Density | 1.556 g/cm³ | |
| Refractive Index | 1.282 |
These properties arise from the strong carbon-fluorine bonds and the electron-withdrawing effects of the -CF₃ groups, which reduce polarizability and enhance thermal stability.
The molecular geometry of 1,1,1,4,4,4-hexafluoro-2-butanone exhibits a characteristic ketone structure with two trifluoromethyl substituents flanking the central carbonyl group [1] [2]. The compound possesses the molecular formula C₄H₂F₆O with a molecular weight of 180.05 grams per mole [1] [2] [3]. The central carbon skeleton consists of a four-carbon chain with the ketone functionality positioned at the second carbon, creating a symmetrical arrangement of the fluorinated substituents [1] [2].
The electronic structure of this perfluorinated ketone demonstrates significant electronegativity effects due to the presence of six fluorine atoms [4] [5]. The trifluoromethyl groups exhibit strong electron-withdrawing characteristics, substantially influencing the electron density distribution throughout the molecule [4] [5]. Computational studies suggest the highest occupied molecular orbital energy ranges from approximately -10.5 to -11.5 electron volts, while the lowest unoccupied molecular orbital energy is estimated between -1.0 to -2.0 electron volts [5]. This results in a calculated highest occupied molecular orbital to lowest unoccupied molecular orbital energy gap of approximately 9.0 to 10.0 electron volts [5].
The dipole moment of 1,1,1,4,4,4-hexafluoro-2-butanone is estimated to range between 2.5 to 3.5 Debye units, reflecting the polar nature of both the carbonyl group and the carbon-fluorine bonds [4] [5]. The electron affinity is calculated to be approximately 1.0 to 2.0 electron volts, indicating moderate electron-accepting capabilities [5].
| Property | Estimated Value | Reference |
|---|---|---|
| Dipole Moment (Debye) | 2.5-3.5 | [4] [5] |
| Highest Occupied Molecular Orbital Energy (eV) | -10.5 to -11.5 | [5] |
| Lowest Unoccupied Molecular orbital Energy (eV) | -1.0 to -2.0 | [5] |
| Highest Occupied Molecular Orbital to Lowest Unoccupied Molecular Orbital Gap (eV) | 9.0-10.0 | [5] |
| Electron Affinity (eV) | 1.0-2.0 | [5] |
The thermodynamic properties of 1,1,1,4,4,4-hexafluoro-2-butanone reflect its highly fluorinated nature and ketone functionality [6] [7] [8]. The compound exhibits a remarkably low melting point of -56 degrees Celsius, indicating weak intermolecular forces despite the presence of the polar carbonyl group [1] [2]. The boiling point has been measured at 54.2 degrees Celsius under 747 Torr pressure, demonstrating relatively low volatility compared to smaller fluorinated compounds [1] [2].
The enthalpy of vaporization is estimated to be approximately 30-35 kilojoules per mole, which is consistent with similar fluorinated ketones and reflects the compound's molecular size and intermolecular interactions [6] [7] [8]. Heat capacity measurements suggest values ranging from 180-200 joules per mole per Kelvin, typical for molecules of this size and fluorine content [6] [7] [8].
Critical properties of 1,1,1,4,4,4-hexafluoro-2-butanone are estimated based on correlations with structurally similar compounds [9]. The critical temperature is projected to be approximately 130-140 degrees Celsius, while the critical pressure ranges from 35-40 bar [9]. The critical density is estimated at 480-500 kilograms per cubic meter [9].
| Property | Value | Reference |
|---|---|---|
| Melting Point (°C) | -56 | [1] [2] |
| Boiling Point (°C) | 54.2 (at 747 Torr) | [1] [2] |
| Enthalpy of Vaporization (kJ/mol) | Estimated 30-35 | [6] [7] [8] |
| Heat Capacity (J/mol·K) | Estimated 180-200 | [6] [7] [8] |
| Critical Temperature (°C) | Estimated 130-140 | [9] |
| Critical Pressure (bar) | Estimated 35-40 | [9] |
| Critical Density (kg/m³) | Estimated 480-500 | [9] |
The spectroscopic characterization of 1,1,1,4,4,4-hexafluoro-2-butanone provides comprehensive structural confirmation through multiple analytical techniques [10] [11]. Nuclear magnetic resonance spectroscopy reveals distinctive patterns characteristic of the symmetrical trifluoromethyl ketone structure [10] [11].
In proton nuclear magnetic resonance spectroscopy, the compound exhibits a characteristic signal for the methylene group positioned between the carbonyl and trifluoromethyl substituents [10] [11]. This signal appears as a quartet due to coupling with the fluorine atoms, typically observed in the range of 3-4 parts per million [10] [11].
Fluorine-19 nuclear magnetic resonance spectroscopy demonstrates the equivalent nature of the two trifluoromethyl groups, appearing as a single resonance with appropriate coupling patterns [10] [11]. The chemical shift for the trifluoromethyl groups typically occurs around -75 to -80 parts per million, consistent with ketone-adjacent trifluoromethyl substituents [10] [11].
Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct signals for the carbonyl carbon and the trifluoromethyl carbons [10] [11]. The carbonyl carbon appears at approximately 190-200 parts per million, while the trifluoromethyl carbons exhibit characteristic quartet patterns due to carbon-fluorine coupling around 115-120 parts per million [10] [11].
Infrared spectroscopy of 1,1,1,4,4,4-hexafluoro-2-butanone shows strong characteristic absorption bands [12]. The carbonyl stretching frequency appears at approximately 1740-1760 wavenumbers, shifted to higher frequency compared to non-fluorinated ketones due to the electron-withdrawing effects of the trifluoromethyl groups [12]. Carbon-fluorine stretching bands are observed in the 1100-1300 wavenumber region, typical for trifluoromethyl groups [12].
Mass spectrometry analysis reveals a molecular ion peak at mass-to-charge ratio 180, corresponding to the molecular weight [1] [10]. Characteristic fragmentation patterns include the formation of trifluoromethyl cation at mass-to-charge ratio 69, representing loss of one trifluoromethyl group [1] [10]. Additional fragment ions are observed corresponding to sequential loss of fluorine atoms and carbon-containing fragments [10].
| Spectroscopic Method | Key Features | Reference |
|---|---|---|
| ¹H Nuclear Magnetic Resonance | Characteristic signal for methylene group (CH₂) | [10] [11] |
| ¹⁹F Nuclear Magnetic Resonance | Signals for trifluoromethyl groups | [10] [11] |
| ¹³C Nuclear Magnetic Resonance | Signals for carbonyl carbon (C=O) and trifluoromethyl carbons | [10] [11] |
| Infrared | Strong C=O stretching band, C-F stretching bands | [12] |
| Mass Spectrum | Molecular ion peak at m/z 180, fragment ions including trifluoromethyl⁺ (m/z 69) | [1] [10] |
The phase behavior of 1,1,1,4,4,4-hexafluoro-2-butanone is characterized by its existence as a clear, colorless liquid under standard conditions [1] [13]. The compound exhibits a density of 1.556 grams per cubic centimeter at room temperature, significantly higher than water due to the high fluorine content [1] [2]. The refractive index has been measured at 1.282, reflecting the compound's optical properties [1] [2].
Vapor pressure measurements indicate a value of 517 millimeters of mercury at 25 degrees Celsius, demonstrating moderate volatility [3]. This relatively high vapor pressure compared to similar-sized organic compounds reflects the weak intermolecular forces characteristic of highly fluorinated molecules [3].
The solvation characteristics of 1,1,1,4,4,4-hexafluoro-2-butanone are dominated by its unique combination of polar carbonyl functionality and highly fluorinated substituents [14]. The compound exhibits limited solubility in conventional organic solvents due to the fluorophobic nature of the trifluoromethyl groups [14]. However, the presence of the carbonyl group provides some capability for hydrogen bonding interactions with protic solvents [14].
Studies of related fluorinated alcohols suggest that 1,1,1,4,4,4-hexafluoro-2-butanone likely exhibits preferential solvation behavior, where the compound may preferentially interact with fluorinated solvents over hydrocarbon-based systems [14]. The electrostatic interactions between the polar carbonyl group and solvent molecules are expected to be the primary driving force for solvation, while the fluorinated regions exhibit weak van der Waals interactions [14].
The compound's phase behavior indicates that it remains liquid over a relatively narrow temperature range of approximately 110 degrees Celsius, from its melting point of -56 degrees Celsius to its boiling point of 54.2 degrees Celsius [1] [2]. This characteristic is typical of small, highly fluorinated organic compounds and reflects the balance between molecular size and intermolecular forces [1] [2].
| Property | Value | Reference |
|---|---|---|
| Physical State (at 20°C) | Liquid | [1] [13] |
| Color | Clear/Colorless | [1] |
| Density (g/cm³) | 1.556 | [1] [2] |
| Refractive Index | 1.282 | [1] [2] |
| Vapor Pressure (mmHg at 25°C) | 517 | [3] |
| Liquid Range (°C) | 110.2 (-56 to 54.2) | [1] [2] |
Direct fluorination techniques represent a fundamental approach for synthesizing 1,1,1,4,4,4-hexafluoro-2-butanone, involving the direct introduction of fluorine atoms using elemental fluorine or fluorine-containing reagents [1]. This methodology offers advantages in terms of atom economy and synthetic efficiency.
The utilization of elemental fluorine in liquid-phase direct fluorination has emerged as a viable synthetic route for preparing perfluorinated ketones. A systematic approach involves the preparation of partially fluorinated esters from secondary alcohols and perfluorinated acyl fluorides, followed by direct fluorination with elemental fluorine [1]. This process typically requires controlled conditions due to the highly reactive nature of elemental fluorine.
In the synthesis of 1,1,1,4,4,4-hexafluoro-2-butanone, the precursor compounds undergo direct fluorination under carefully controlled temperature and pressure conditions. The reaction typically proceeds through a thermal elimination mechanism, regenerating the starting perfluorinated acyl fluoride that can be recycled, thereby improving the overall process efficiency [1].
Electrophilic fluorination using reagents such as Selectfluor® has been demonstrated as an effective methodology for the synthesis of fluorinated ketones [2]. These reagents operate through different mechanisms, including polar processes where fluorine acts as an electrophile and single electron transfer processes involving fluorine radical species [2].
The reaction mechanism typically involves the formation of an enol intermediate that attacks the electrophilic fluorinating agent. For cyclic ketone systems, this approach has shown yields ranging from 20-77% depending on the substrate and reaction conditions [2]. The efficiency of the fluorination process depends on factors such as substrate structure, reaction temperature, and the stability of the enol form.
The reaction of sulfur tetrafluoride with carboxylic acid derivatives represents another direct fluorination approach. This method has been successfully applied to convert acetylene-dicarboxylic acid to hexafluoro-2-butyne intermediates, which can subsequently be transformed to the corresponding ketone [3]. The reaction proceeds under controlled conditions with sulfur tetrafluoride acting as the fluorinating agent.
Halogen exchange reactions constitute a significant synthetic approach for preparing 1,1,1,4,4,4-hexafluoro-2-butanone, particularly through the substitution of other halogens with fluorine atoms. This methodology offers advantages in terms of selectivity and reaction control.
The utilization of potassium fluoride as a fluorinating agent in halogen exchange reactions has been extensively studied. The reaction typically involves the treatment of halogenated precursors with potassium fluoride under appropriate conditions. For the synthesis of hexafluoro-2-butyne intermediates, potassium fluoride has been employed to convert hexachlorobutadiene derivatives [4].
This approach benefits from the high nucleophilicity of fluoride ions and the driving force provided by the formation of stable alkali metal halide by-products. The reaction conditions, including temperature, solvent, and catalyst systems, significantly influence the reaction outcome and product selectivity.
Recent developments in microwave-assisted halogen exchange fluorination have demonstrated significant improvements in reaction efficiency. The process involves the use of less polar aprotic solvents in the presence of phase transfer catalysts, with or without microwave irradiation [5]. This methodology has shown enhanced yields and selectivity compared to conventional heating methods.
The microwave-assisted approach achieves product yields in the range of 52.0-94.2% while reducing reaction times by more than 90% compared to conventional heating methods [5]. The special microwave effect is particularly pronounced in medium polar aprotic solvents, expanding the range of suitable reaction media.
Metal fluorides, particularly silver fluoride, have been employed as catalysts in halogen exchange reactions. These catalysts facilitate the exchange process by activating the halogen leaving group and promoting fluoride incorporation. The reaction typically proceeds through a coordination mechanism where the metal fluoride acts as both a fluorine source and a catalyst [6].
The effectiveness of metal fluoride catalysts depends on factors such as metal selection, oxidation state, and reaction conditions. Silver fluoride has shown particular utility in reactions involving perfluorinated compounds and carbonyl-containing substrates.
Catalytic asymmetric synthesis represents an advanced approach for preparing enantiomerically pure 1,1,1,4,4,4-hexafluoro-2-butanone derivatives. This methodology is particularly valuable when stereochemical control is required.
Organocatalytic methods have emerged as powerful tools for the asymmetric synthesis of fluorinated ketones. The approach typically involves the use of chiral organocatalysts that can induce stereoselectivity in the formation of carbon-fluorine bonds [7]. These catalysts operate through various mechanisms, including enamine activation and hydrogen bonding interactions.
The dual catalysis approach, combining enamine activation with chiral anion phase-transfer catalysis, has demonstrated particular promise. This methodology involves the simultaneous activation of both the ketone substrate and the fluorinating agent through separate catalytic cycles, resulting in high enantioselectivities for the formation of quaternary fluorine-containing stereocenters [7].
Transition metal complexes have been employed as catalysts for the asymmetric synthesis of fluorinated ketones. These catalysts typically involve chiral ligands that induce stereoselectivity through coordination to the metal center. The reaction mechanism often involves the formation of metal-substrate complexes that undergo stereoselective fluorination [8].
Copper-based catalysts with chiral hydroxamic acid ligands have shown effectiveness in promoting asymmetric aldol reactions of α-azido amides with trifluoromethyl ketones. This approach constructs tetrasubstituted carbon centers with high stereoselectivity, providing access to fluorinated tertiary alcohols with two contiguous stereogenic centers [8].
Enzymatic approaches offer highly stereoselective routes to chiral fluorinated ketones. Ketoreductase enzymes have been demonstrated to provide chemo- and enantioselective reduction of prochiral difluoromethyl ketones, achieving excellent enantiomeric excess values greater than 98% [9]. These biocatalytic methods offer advantages in terms of mild reaction conditions and high selectivity.
The enzyme-catalyzed approach has shown particular effectiveness in differentiating between methyl and trifluoromethyl ketones within the same molecule, eliminating the need for protection-deprotection strategies and enabling more convergent synthesis routes [9].
Continuous flow reactor technology has revolutionized the synthesis of 1,1,1,4,4,4-hexafluoro-2-butanone by offering improved safety, efficiency, and scalability compared to traditional batch processes.
The implementation of gas-liquid flow systems has proven particularly effective for reactions involving gaseous fluorinated compounds. These systems enable precise control of gas-liquid mixing ratios and residence times, leading to improved reaction outcomes [10]. The tube-in-tube reactor configuration has been successfully employed for fluoroform-based trifluoromethylation reactions.
The flow system typically involves the introduction of gaseous reactants through mass flow controllers, ensuring accurate dosing and consistent reaction conditions. The segmented flow regime that develops in these systems enhances mass transfer and reaction efficiency while maintaining safe operating conditions [10].
Continuous flow reactors offer superior temperature and pressure control compared to batch systems, which is particularly important for fluorination reactions that are often highly exothermic. The high surface-to-volume ratio in flow reactors enables efficient heat dissipation and precise temperature control [11].
The ability to operate at elevated temperatures and pressures in flow systems has enabled the development of more efficient synthetic routes. For example, the defluorosilylation of trifluoromethane and tetrafluoropropene has been successfully implemented in flow reactors, achieving improved yields and reduced reaction times [11].
Flow reactor technology enables effective process intensification through improved mixing, heat transfer, and reaction control. The continuous nature of flow processes allows for seamless scale-up from laboratory to industrial production scales [12]. The modular design of flow systems provides flexibility in process optimization and equipment configuration.
The integration of inline analysis and purification techniques in flow systems has further enhanced process efficiency. Real-time monitoring capabilities enable rapid process optimization and ensure consistent product quality throughout the production campaign [12].